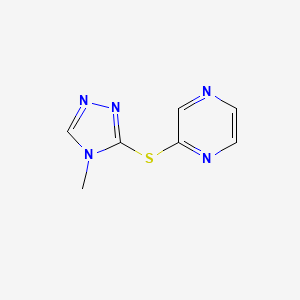

![molecular formula C21H18N2O3 B3016124 Furan-2-yl-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone CAS No. 868155-47-9](/img/structure/B3016124.png)

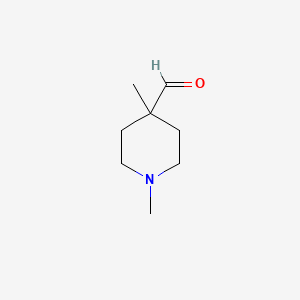

Furan-2-yl-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of furan-2-yl(phenyl)methanone derivatives, including the compound of interest, involves the use of various starting materials and reagents to construct the furan ring and its substituents. In one study, novel furan-2-yl(phenyl)methanone derivatives were synthesized and their structures confirmed using 1H-NMR, 13C-NMR, and mass spectral data . Another approach reported the synthesis of hexahydro-1H-furo[3,4-c]pyranyl amide derivatives through a sequential Prins/Ritter reaction catalyzed by B(C6F5)3, a mild Lewis acid . Additionally, dinaphtho[2,1-b]furan-2-yl-methanone and its oxime derivatives were prepared starting from 2-hydroxy-1-naphthaldehyde, 1,3-dichloroacetone, and potassium carbonate, followed by various subsequent reactions to introduce different substituents .

Molecular Structure Analysis

The molecular structure of furan-2-yl(phenyl)methanone derivatives is characterized by the presence of a furan ring attached to a methanone group. The derivatives synthesized in the studies have been structurally characterized using NMR spectroscopy and mass spectrometry, which provide detailed information about the molecular framework and substitution patterns . The presence of different substituents on the furan ring and the methanone moiety influences the overall molecular geometry and electronic distribution, which can affect the compound's reactivity and biological activity.

Chemical Reactions Analysis

The furan-2-yl(phenyl)methanone derivatives exhibit a range of chemical reactivities, as demonstrated by their involvement in various chemical transformations. For instance, the selective palladium-catalyzed α- and β-arylations of the furan rings of (ortho-bromophenyl)furan-2-yl-methanones have been reported, leading to C(CO)–C bond cleavage and the synthesis of furan-derived fluorenones . These reactions highlight the potential of furan-2-yl(phenyl)methanone derivatives to undergo complex transformations, which can be exploited in the synthesis of diverse organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-yl(phenyl)methanone derivatives are influenced by their molecular structure. While the specific physical properties such as melting points, boiling points, and solubility are not detailed in the provided papers, the chemical properties can be inferred from the reactivity patterns observed. The derivatives have been shown to possess protein tyrosine kinase inhibitory activity, with some exhibiting activity comparable or superior to genistein, a known inhibitor . The antimicrobial activities of these compounds have also been evaluated, with moderate activity reported against various bacterial and fungal strains . The enantioselective carbonyl allylation, crotylation, and tert-prenylation of furan methanols and furfurals via iridium-catalyzed transfer hydrogenation further demonstrate the chemical versatility of furan derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- Microwave-Assisted Synthesis and Biological Activities : A study explored the synthesis of novel pyrazoline derivatives, including structures related to Furan-2-yl derivatives, through microwave irradiation methods. These compounds demonstrated significant anti-inflammatory and antibacterial activities. The synthesized compounds were evaluated for their in vivo anti-inflammatory and in vitro antibacterial efficacy, with some showing potent activity. Molecular docking results supported their potential as templates for anti-inflammatory drugs (Ravula et al., 2016).

Chemical Transformations and Potential Applications

- Trans-4,5-Disubstituted Cyclopentenone Derivatives : In another research, Furan-2-yl(phenyl)methanol was used in aza-Piancatelli rearrangement with aryl amines, showcasing a method to afford trans-4,5-disubstituted cyclopentenone derivatives. This process highlights the chemical versatility of Furan-2-yl derivatives in synthesizing complex structures (Reddy et al., 2012).

Antimicrobial and Antibacterial Properties

- Diorganotin(IV) Complexes : A study on diorganotin(IV) complexes with Furan-2-carboxylic acid hydrazone derivative of benzoylacetone demonstrated significant antibacterial activity and DNA cleavage ability. These complexes showed potential in binding to DNA via minor groove to genes upstream, indicating their usefulness in antimicrobial applications (Sedaghat et al., 2015).

Propiedades

IUPAC Name |

furan-2-yl-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-14-8-10-15(11-9-14)17-13-18(16-5-2-3-6-19(16)24)23(22-17)21(25)20-7-4-12-26-20/h2-12,18,24H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJADUAYQUNCOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

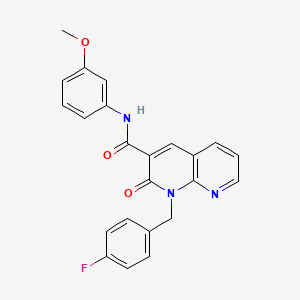

![3-(2,4-Dichlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B3016043.png)

![Ethyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B3016044.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B3016048.png)

![2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B3016049.png)

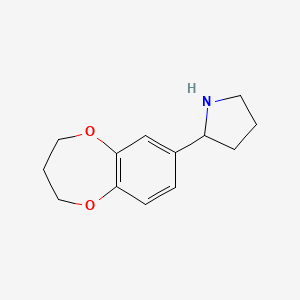

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole](/img/structure/B3016054.png)

![N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3016055.png)

![methyl 4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B3016057.png)